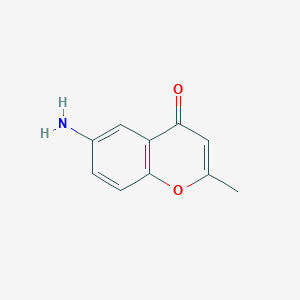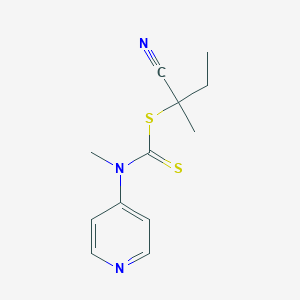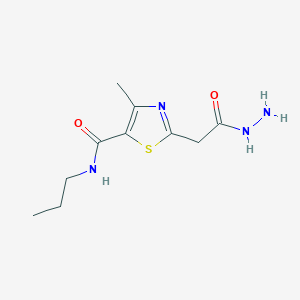
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is a compound used in organic synthesis. It is a colorless, viscous, and hygroscopic liquid that is soluble in water and common organic solvents. This compound is primarily used in the synthesis of organic compounds, such as esters and amides, as well as in the preparation of pharmaceuticals, dyes, and pigments. It is also used in the synthesis of heterocyclic compounds and in the preparation of catalysts. This compound is also known as zinc bromide, zinc bromide etherate, and zinc bromide-ether.
Mécanisme D'action
The mechanism of action of 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is believed to involve the formation of a complex between the zinc bromide and the ether. The complex is believed to be stabilized by the formation of a strong hydrogen bond between the two molecules. This complex is then believed to facilitate the formation of an intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is not known to have any biochemical or physiological effects. It is a non-toxic compound and is not known to be hazardous to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also a relatively non-toxic compound and is not known to be hazardous to humans or animals. However, it is a relatively unstable compound and must be handled with care. Additionally, it is a hygroscopic compound and must be stored in a dry environment.
Orientations Futures
The future directions for 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, include further research into its potential use as a catalyst in organic synthesis. Additionally, further research into its potential use as a pharmaceutical intermediate and its potential use in the synthesis of heterocyclic compounds is warranted. Additionally, further research into its potential use in the synthesis of dyes and pigments and its potential use in the preparation of catalysts is also warranted. Finally, further research into its potential use in other areas of scientific research, such as biochemistry and medicine, is also warranted.
Méthodes De Synthèse
The synthesis of 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is accomplished by reacting zinc bromide with ethyl ether in a reaction vessel. The reaction is performed under an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 70-80°C. The reaction is exothermic and a vigorous reaction is observed. The reaction is complete when the reaction mixture has a clear, colorless appearance. The product is then isolated by distillation and the ether is removed by evaporation.
Applications De Recherche Scientifique
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of heterocyclic compounds, such as indoles, thiophenes, and pyridines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It is also used in the synthesis of dyes and pigments and in the preparation of catalysts.
Propriétés
IUPAC Name |
bromozinc(1+);ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYBHAXSKGAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in Ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)





![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)

